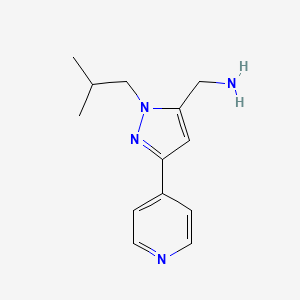

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Description

(1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-derived compound characterized by a pyridine substituent at the 3-position and an isobutyl group at the 1-position of the pyrazole core, with a methanamine functional group at the 5-position. This structure combines aromatic heterocycles (pyridine and pyrazole) with a branched alkyl chain (isobutyl) and a primary amine, conferring unique physicochemical properties.

The primary amine may serve as a site for derivatization or salt formation, critical for pharmacological optimization.

Properties

Molecular Formula |

C13H18N4 |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

[2-(2-methylpropyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine |

InChI |

InChI=1S/C13H18N4/c1-10(2)9-17-12(8-14)7-13(16-17)11-3-5-15-6-4-11/h3-7,10H,8-9,14H2,1-2H3 |

InChI Key |

ZRRIITLBZCNLDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a halogenated pyrazole intermediate.

Attachment of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide and a suitable base.

Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and inferred properties.

Structural Analogues and Key Differences

Table 1: Structural Comparison of Pyrazole Derivatives

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility

- The pyridine nitrogen may improve water solubility via protonation under acidic conditions .

- Chloro-Methyl Derivative (): The chloro substituent and N-methylamine reduce LogP (~1.3) compared to the target compound.

- Imidazole-Triazole Derivative () : The polar imidazole-triazole chain drastically reduces LogP (~−0.5), favoring aqueous solubility but limiting membrane permeability .

Aromatic Heterocycles and Electronic Effects

- Pyridine vs. Pyrimidine () : The target compound’s pyridine ring is less electron-deficient than the pyrimidine in ’s compounds, altering reactivity in electrophilic substitutions. Pyrimidine-containing analogues may exhibit stronger π-π stacking interactions in biological targets .

- Imidazole-Triazole Systems () : These heterocycles introduce multiple hydrogen-bonding sites, enhancing binding affinity to proteins but increasing metabolic instability compared to the target compound’s simpler pyridine-pyrazole system .

Functional Group Reactivity

- Primary Amine (Target) : The unmodified amine allows for facile derivatization (e.g., acetylation, sulfonylation) or salt formation, advantageous in drug design.

- N-Methylamine () : Methylation reduces chemical reactivity and may decrease off-target interactions but limits further functionalization .

Biological Activity

(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The formation of the pyrazole ring is achieved through the condensation of hydrazine with appropriate carbonyl compounds. Subsequent steps include the introduction of the pyridinyl group via coupling reactions, such as Suzuki-Miyaura coupling, followed by alkylation to add the isobutyl group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Compounds containing the 1H-pyrazole scaffold have shown significant inhibition of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, a study indicated that pyrazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.08 - 12.07 |

| HepG2 (Liver) | 73 - 84 |

| HeLa (Cervical) | 54.25 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways. The compound demonstrated significant selectivity and potency compared to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival by binding to active sites on enzymes or receptors. For anti-inflammatory effects, it likely modulates COX enzyme activity, thereby reducing pro-inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

- Breast Cancer Study : A derivative similar to this compound was tested against MDA-MB-231 cells, showing a significant reduction in cell viability at low concentrations.

- Liver Cancer Study : Another study reported that this class of compounds inhibited HepG2 cell proliferation effectively while exhibiting minimal toxicity toward normal fibroblasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.